4-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide

Description

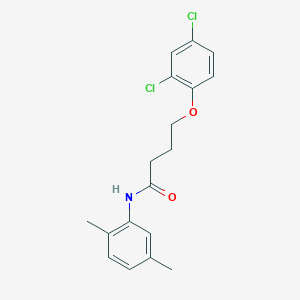

4-(2,4-Dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 2,4-dichlorophenoxy group at the 4-position and a 2,5-dimethylphenyl moiety as the amide substituent. The compound’s molecular formula is C₁₈H₁₈Cl₂NO₂, distinguishing it from simpler metabolites like 4-(2,4-dichlorophenoxy)benzenamine (C₁₂H₉Cl₂NO), which is a nitrofen metabolite .

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO2/c1-12-5-6-13(2)16(10-12)21-18(22)4-3-9-23-17-8-7-14(19)11-15(17)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBRVRNYAOXTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide typically involves the reaction of 2,4-dichlorophenol with 4-chlorobutyryl chloride to form an intermediate, which is then reacted with 2,5-dimethylaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Chlorophenoxy Amides

4-(2,4-Dichlorophenoxy)-N-(4-Morpholinyl)butanamide

- Structure: Shares the 4-(2,4-dichlorophenoxy)butanamide core but substitutes the 2,5-dimethylphenyl group with a morpholinyl ring.

4-(2,4-Dichlorophenoxy)benzenamine (Nitrofen Metabolite)

Structural Analogs in Pesticide Chemistry

Amitraz (ISO Name)

- Structure : A formamidine pesticide with a complex N-methyl-substituted imidamide structure (C₁₉H₂₃N₃).

- Comparison: While amitraz lacks the chlorophenoxy group, its aromatic dimethylphenyl substituents share similarities with the target compound’s 2,5-dimethylphenyl group. Amitraz’s acaricidal activity is attributed to its interaction with octopamine receptors, suggesting that the dimethylphenyl group in the target compound may also play a role in neurotoxic activity .

2,4-DB (4-(2,4-Dichlorophenoxy)butyric Acid)

- Structure : A herbicidal compound with a butyric acid chain instead of the butanamide group.

- Functional Contrast : The carboxylic acid group in 2,4-DB enhances its mobility in plants via the phloem, whereas the amide group in the target compound may improve stability against hydrolysis, prolonging its environmental persistence .

Pharmacopeial Butanamide Derivatives

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (from Pharmacopeial Forum) exhibit highly complex stereochemistry and substituents. These derivatives are designed for pharmaceutical applications, emphasizing the versatility of the butanamide scaffold. The target compound’s simpler structure may prioritize cost-effective synthesis for agrochemical uses over therapeutic precision .

Research and Regulatory Considerations

- Stability : The amide group in the target compound likely confers greater resistance to environmental degradation compared to ester or acid analogs like 2,4-DB .

- Regulatory Status: Compounds such as 4-(2,4-dichlorophenoxy)benzenamine have had tolerances revoked, highlighting regulatory scrutiny of chlorophenoxy derivatives .

Biological Activity

Overview

4-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)butanamide is a synthetic organic compound notable for its potential biological activities. This compound features a dichlorophenoxy group and a dimethylphenyl moiety, which contribute to its unique chemical properties and interactions with biological systems. Understanding its biological activity is crucial for its application in pharmacology and agrochemicals.

The molecular formula of this compound is , with a molecular weight of 352.26 g/mol. The compound's structure allows for various interactions with biological targets, which are essential for its activity.

| Property | Value |

|---|---|

| Molecular Weight | 352.26 g/mol |

| Molecular Formula | C18H19Cl2NO2 |

| LogP | 4.93 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 30.62 Ų |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing various physiological processes.

In Vitro Studies

Research indicates that this compound exhibits significant activity in various biological assays:

- Enzyme Activity : Studies have shown that this compound can inhibit specific enzymes critical for cellular functions. For instance, it has been tested against cytochrome P450 enzymes, which are vital in drug metabolism.

- Cell Proliferation : In cancer cell lines, this compound demonstrated potential anti-proliferative effects, suggesting its utility in cancer therapy.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential:

- Antiparkinsonian Effects : In rodent models of Parkinson's disease, compounds similar to this compound have shown positive effects on motor function and neuroprotection.

- Toxicological Assessments : Safety profiles have been established through toxicity studies, indicating a favorable safety margin at therapeutic doses.

Case Studies

-

Case Study on Enzyme Inhibition :

- A study evaluated the inhibition of CYP450 enzymes by the compound. Results indicated a dose-dependent inhibition pattern with IC50 values suggesting significant potency against specific isoforms.

-

Case Study on Cancer Cell Lines :

- Research involving several cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

-

Case Study on Neuroprotection :

- In a model of neurodegeneration, the compound showed protective effects against oxidative stress-induced cell death, indicating possible applications in neuroprotective therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.